molecular formula C10H6ClFN4O B13710853 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide

5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide

Cat. No.: B13710853
M. Wt: 252.63 g/mol
InChI Key: JOJUPYXIUMVRLM-UHFFFAOYSA-N
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Description

5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.

Preparation Methods

The synthesis of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-fluoropyridin-4-amine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit the synthesis of essential proteins or enzymes required for bacterial growth and replication. The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with bacterial enzymes .

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide include other pyrazine and pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H6ClFN4O

Molecular Weight

252.63 g/mol

IUPAC Name

5-chloro-N-(3-fluoropyridin-4-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C10H6ClFN4O/c11-9-5-14-8(4-15-9)10(17)16-7-1-2-13-3-6(7)12/h1-5H,(H,13,16,17)

InChI Key

JOJUPYXIUMVRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NC(=O)C2=CN=C(C=N2)Cl)F

Origin of Product

United States

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